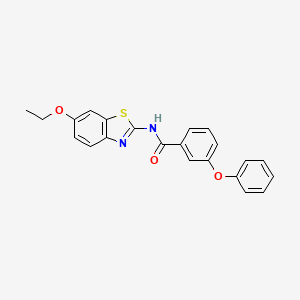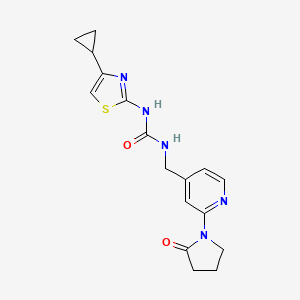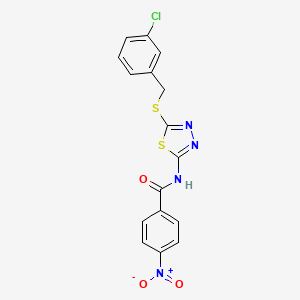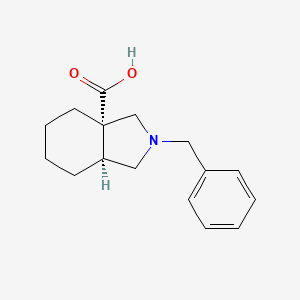
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide is a synthetic compound characterized by a complex structure featuring a thiadiazole ring, an imidazole ring, and a pyridazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide typically involves several key steps:
Formation of the Thiadiazole Ring: : This step involves the cyclization of appropriate thiourea derivatives with ethyl bromide, in the presence of a base, to form the thiadiazole ring.
Imidazole Ring Attachment: : Subsequent reactions include the alkylation of a 2-methyl-1H-imidazole with a pyridazine derivative, facilitated by nucleophilic substitution reactions.
Final Assembly: : The thiadiazole intermediate is then condensed with the imidazole-pyridazine compound under controlled conditions to form the final product.
These reactions typically require precise conditions, such as anhydrous solvents, controlled temperatures, and specific catalysts to achieve high yields.
Industrial Production Methods
Scaling up these reactions for industrial production necessitates optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. Large-scale synthesis may employ continuous flow reactors to maintain optimal conditions and improve product yield.
化学反应分析
Types of Reactions It Undergoes
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide can undergo several types of chemical reactions:
Oxidation: : The compound can be oxidized to introduce functional groups or alter existing ones.
Reduction: : Reduction reactions can modify specific parts of the molecule, such as reducing the imidazole ring.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole and imidazole rings.
Common Reagents and Conditions Used
Oxidizing Agents: : Hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Substituting Agents: : Halogenated compounds or nucleophiles such as amines and thiols.
Major Products Formed
The reactions produce various derivatives that can be used for further study or as intermediates in the synthesis of more complex molecules.
科学研究应用
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide has multiple research applications:
Chemistry: : Used as a precursor for the synthesis of more complex organic compounds.
Biology: : Studied for its potential biological activities, such as enzyme inhibition.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: : Utilized in the development of new materials or chemical sensors.
作用机制
The compound's mechanism of action involves interaction with specific molecular targets:
Molecular Targets: : It may bind to enzymes or receptors, altering their activity.
Pathways Involved: : Modulation of biochemical pathways, potentially affecting signal transduction, metabolic processes, or gene expression.
相似化合物的比较
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide can be compared with other similar compounds such as:
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-6-(2-ethyl-1H-imidazol-1-yl)pyridazine-3-carboxamide: : Similar in structure but differs in alkyl substituents.
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide: : Lacks the 2-methyl group on the imidazole ring.
属性
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6-(2-methylimidazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7OS2/c1-3-22-13-19-18-12(23-13)15-11(21)9-4-5-10(17-16-9)20-7-6-14-8(20)2/h4-7H,3H2,1-2H3,(H,15,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRKMYRJUDFCEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=NN=C(C=C2)N3C=CN=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Bromo-N-[cyano(cyclopropyl)methyl]-4-methylthiophene-2-carboxamide](/img/structure/B2682909.png)

![1-(3,6-Dichloropyridine-2-carbonyl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine](/img/structure/B2682913.png)

![N-(benzo[d]thiazol-5-yl)furan-2-carboxamide](/img/structure/B2682915.png)

![3-[(2-Fluorophenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2682917.png)
![N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,2-dimethylpropanamide](/img/structure/B2682918.png)
![2-cyclohexyl-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2682919.png)
![Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate hydrochloride](/img/structure/B2682920.png)

![11-(pyridine-3-sulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2682926.png)
![4-(benzylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2682928.png)
![N-(3-chlorophenyl)-2-(2,4-dioxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl)acetamide](/img/new.no-structure.jpg)
